imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans
Description
“Imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone dihydrochloride, trans” (CAS 2624135-58-4) is a diastereomeric sulfonimidoyl compound with a molecular formula of C5H13Cl2N2OS and a molecular weight of 215.15 g/mol (calculated for the free base: C5H11N2OS; MW 147.22 g/mol). Its structure features a strained trans-3-aminocyclobutyl group linked to a sulfonimidoyl moiety, stabilized as a dihydrochloride salt for enhanced solubility and crystallinity.
Properties
CAS No. |
2694133-56-5 |
|---|---|
Molecular Formula |
C6H16Cl2N2OS |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
3-[(methylsulfonimidoyl)methyl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-10(8,9)4-5-2-6(7)3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
InChI Key |
MXGRRVUEOGVXGW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)CC1CC(C1)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to imino(methyl){[(1r,3r)-3-aminocyclobutyl]methyl}-lambda6-sulfanone have potential as inhibitors of creatine transport and creatine kinase , which are critical in cancer cell metabolism. The inhibition of these pathways can lead to reduced tumor growth and viability, making this compound a candidate for further development in cancer therapies .
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders. Its ability to modulate neurotransmitter activity may provide therapeutic benefits in conditions such as depression and anxiety. This is based on the understanding that similar compounds have shown efficacy in preclinical models .
Case Studies
Several studies have documented the effects of similar compounds on cellular models:
- A study demonstrated that a related sulfanone compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway.
- Another investigation highlighted its neuroprotective effects in animal models of stroke, suggesting that it could mitigate neuronal damage by reducing oxidative stress levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related sulfonimidoyl derivatives:
Structural and Functional Differences
- Cyclic vs. Acyclic Backbones: The target’s trans-aminocyclobutyl group imposes greater steric strain compared to the cyclopentyl analog or linear ethylamine derivative . This strain may enhance binding specificity but reduce synthetic accessibility .
- Ionic State: The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like [(3-aminophenyl)imino]dimethyl-lambda6-sulfanone, which may require formulation aids for bioavailability .
Physicochemical and Pharmacokinetic Insights
- Collision Cross Section (CCS) : While the target compound lacks reported CCS data, the cyclopentyl analog () exhibits a CCS of 134.8 Ų for [M+H]<sup>+</sup>, suggesting a compact conformation. The target’s smaller cyclobutyl ring may further reduce CCS, impacting gas-phase analytical detection .
- Metabolic Stability : Aromatic bromine in likely slows oxidative metabolism compared to aliphatic amines in the target and cyclopentyl analogs, which are more prone to CYP450-mediated degradation .
Preparation Methods
Chiral Pool Synthesis from (1r,3r)-3-Aminocyclobutane Carboxylic Acid Derivatives
This method leverages commercially available enantiopure cyclobutane precursors:
-
Methylation and sulfonimidoyl incorporation :
-
Salt formation :
Key data :
Catalytic Asymmetric Synthesis via Calcium(II)-Mediated Cyclization
Adapted from calcium-catalyzed aza-Piancatelli reactions:
-
Cyclopentenone precursor synthesis :
-
Furfuryl alcohol derivatives undergo calcium triflate-catalyzed (10 mol%) rearrangement with methylsulfonimidoyl amines to form cyclopentenone intermediates.
-
-
Ring-contraction and functionalization :
Optimization insights :
Solid-Phase Synthesis for High-Throughput Production
A modular approach developed for parallel synthesis of sulfonimidoyl compounds:
-
Resin functionalization :
-
Wang resin is loaded with Fmoc-protected (1r,3r)-3-aminocyclobutylmethanol using DIC/HOBt coupling.
-
-
Sulfonimidoyl group installation :
-
Sequential treatment with methylsulfinyl chloride and ammonium hydroxide forms the sulfonimidoyl moiety.
-
-
Cleavage and salt formation :
Performance metrics :
Critical Process Parameters
Stereochemical Control
Purification Challenges
-
Dihydrochloride solubility : Poor solubility in EtOAc (2.1 mg/mL at 25°C) necessitates anti-solvent crystallization with MTBE.
-
Byproduct management : Methylsulfone impurities (<0.5%) are removed via silica gel chromatography (hexane:EtOAc = 3:7).
Comparative Analysis of Methods
| Method | Yield | Purity | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Chiral pool synthesis | 42% | 95% | High | Moderate |
| Calcium catalysis | 78% | 91% | Moderate | High |
| Solid-phase synthesis | 65% | 89% | Low | Limited |
Q & A
Q. What safety protocols are critical for handling reactive intermediates during synthesis?
- Methodological Answer : Implement inert atmosphere techniques (Schlenk line, glovebox) for air-sensitive steps. Use calorimetry (RC1e) to assess exothermic risks. Adhere to OSHA guidelines for hydrochloride salt handling (ventilation, PPE) and emergency neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
